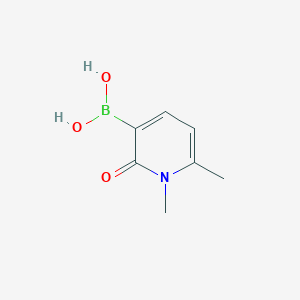

(1,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(1,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)boronic acid” is a boronic acid derivative with the CAS Number: 1454814-96-0 . It has a molecular weight of 166.97 . The compound is typically in the form of a white to yellow solid .

Molecular Structure Analysis

The InChI code for this compound is1S/C7H10BNO3/c1-5-3-4-6(8(11)12)7(10)9(5)2/h3-4,11-12H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

The compound is a white to yellow solid .Scientific Research Applications

Boronic Acid Sensors with Double Recognition Sites

Boronic acids, including derivatives like (1,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)boronic acid, have been identified as key components in the development of chemical sensors due to their ability to reversibly and covalently bind to Lewis bases and polyols. This property has led to the creation of sensors for carbohydrates, catecholamines, ions, and hydrogen peroxide, among others. The presence of double recognition sites in these sensors, achieved through diboronic acids or monoboronic acids with additional binding groups, significantly enhances their binding affinity and selectivity (Bian et al., 2019).

Electrochemical Biosensors Based on Ferroceneboronic Acid Derivatives

Ferroceneboronic acid (FcBA) and its derivatives, which can be structurally related to this compound, have shown significant promise in the development of electrochemical biosensors. These sensors exploit the unique properties of FcBA, combining a boronic acid moiety for binding and an electrochemically active ferrocene (Fc) unit. This configuration enables the non-enzymatic detection of sugars, glycated hemoglobin, and fluoride ions through specific binding interactions, showcasing the potential for diverse applications in medical diagnostics and environmental monitoring (Wang et al., 2014).

Design and Discovery of Boronic Acid Drugs

The unique chemical properties of boronic acids, such as the ability to form stable covalent bonds with biomolecules, have been harnessed in drug discovery. Boronic acid-based drugs have demonstrated enhanced potency and improved pharmacokinetics. The incorporation of boronic acid groups into drug molecules, including structures similar to this compound, has led to the approval of several drugs by regulatory agencies for various therapeutic applications. This underscores the potential of boronic acids as a versatile tool in medicinal chemistry for developing novel therapeutics (Plescia & Moitessier, 2020).

Applications in Photocatalysis and Environmental Remediation

Boronic acids and their derivatives play a significant role in photocatalysis and environmental remediation. By integrating boronic acid functionalities into photocatalytic materials, researchers have been able to enhance the efficiency and selectivity of these systems for the degradation of pollutants and the conversion of solar energy into chemical energy. This research avenue, exemplified by studies on materials structurally related to this compound, highlights the potential of boronic acid derivatives in addressing environmental challenges and contributing to the development of sustainable energy solutions (Ni et al., 2016).

Safety and Hazards

properties

IUPAC Name |

(1,6-dimethyl-2-oxopyridin-3-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BNO3/c1-5-3-4-6(8(11)12)7(10)9(5)2/h3-4,11-12H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWPRZOPXLBPZCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(N(C1=O)C)C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.97 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[1-(5-Fluoro-2-methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]pyrimidine](/img/structure/B2625233.png)

![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2625234.png)

![5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2625238.png)

![3-(4-Chlorophenyl)-2-[(2,6-dichlorophenyl)sulfanyl]quinoline](/img/structure/B2625239.png)

![[1-(1H-Imidazol-1-ylmethyl)propyl]amine dihydrochloride](/img/no-structure.png)

![1-[(2-Methylpropan-2-yl)oxycarbonyl]azocane-5-carboxylic acid](/img/structure/B2625251.png)